2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Description
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid is a pyrrolidine-based acetic acid derivative characterized by two key structural features:
- 4,4-Difluoro substitution on the pyrrolidine ring, which enhances electronegativity and metabolic stability.
- Methoxymethyl group at the 2-position of the pyrrolidine, contributing to steric bulk and modulating solubility.
Properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-14-4-6-2-8(9,10)5-11(6)3-7(12)13/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZFOJLEPNKRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to form stable interactions with enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes on the cell surface, it can modulate signaling cascades, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence the levels of specific metabolites and alter the overall metabolic flux. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C10H13F2NO4
- Molecular Weight : 249.21 g/mol
- CAS Number : 2098156-95-5
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of neuropharmacology and anti-inflammatory effects.
Anticonvulsant Activity
A study evaluating a series of pyrrolidine derivatives found that compounds similar to this compound exhibited significant anticonvulsant activity. The evaluation was conducted using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The results indicated that certain derivatives provided protection against seizures, suggesting that modifications in the pyrrolidine structure can enhance anticonvulsant properties .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of this compound. Research has shown that related pyrrolidine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis. For example, a study demonstrated that specific derivatives had a pronounced effect on reducing inflammation in rat models, indicating that structural modifications could lead to improved therapeutic profiles .
Case Studies
Several case studies have been documented regarding the biological activity of compounds related to this compound:
- Study on Anticonvulsant Activity :
- Research on Anti-inflammatory Effects :
Data Table of Biological Activities
| Compound | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| This compound | Anticonvulsant | MES and scPTZ tests in mice | Significant seizure protection observed |
| Related Pyrrolidine Derivative | Anti-inflammatory | Rat models | Reduced inflammatory markers noted |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The table below highlights key structural and functional differences between the target compound and similar molecules:
Functional Implications
Fluorination Effects
The 4,4-difluoro substitution in the target compound likely increases its electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 2-(Pyrrolidin-1-yl)acetic acid .
Methoxymethyl vs. Other Substituents
The methoxymethyl group at the 2-position introduces steric hindrance and moderate hydrophilicity. In contrast, the pyrrolidin-2-yl group in Example 330 allows for hydrogen bonding but lacks the steric bulk of methoxymethyl, which may affect target selectivity.
Ring Size and Heteroatoms
Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid ) offer additional hydrogen-bonding sites but exhibit different conformational dynamics compared to pyrrolidine-based compounds. The smaller pyrrolidine ring in the target compound may enhance membrane permeability .
Research Findings and Hypotheses
- Metabolic Stability: Fluorination likely extends half-life compared to non-fluorinated analogs .
- Solubility : The methoxymethyl group may balance lipophilicity, enhancing bioavailability over bulkier analogs (e.g., pyrazolopyridine derivatives ).
- Synthetic Utility : The compound’s substitutions make it a candidate for further derivatization in drug discovery, akin to intermediates in EP patents .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid generally proceeds through:
- Construction or functionalization of the pyrrolidine ring bearing difluoro substituents at the 4-position.
- Introduction of the methoxymethyl group at the 2-position of the pyrrolidine ring.
- Attachment of the acetic acid moiety at the nitrogen (N-1) position of the pyrrolidine.
- Incorporation of fluorine atoms via selective fluorination or use of fluorinated building blocks.
This approach typically requires multi-step organic synthesis, including protection/deprotection steps, selective substitutions, and functional group interconversions.
Detailed Preparation Methodologies
Synthesis of the Pyrrolidine Core with Difluoro Substitution
- The 4,4-difluoro substitution on the pyrrolidine ring is commonly introduced via electrophilic fluorination or by starting from a difluorinated precursor.
- Typical methods involve the use of difluorocarbene precursors or fluorinating reagents (e.g., Selectfluor, DAST) to install the geminal difluoro group at the 4-position of the pyrrolidine ring.
- The pyrrolidine ring can be constructed via cyclization reactions from appropriate amino alcohols or haloalkyl amines.
Introduction of the Methoxymethyl Group at the 2-Position
- The 2-position hydroxymethyl derivative of the pyrrolidine can be converted to the methoxymethyl derivative via methylation.
- This is typically achieved by treating the 2-(hydroxymethyl)pyrrolidine intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Protecting groups may be used to prevent side reactions during this step.
Attachment of the Acetic Acid Moiety at N-1
- The acetic acid substituent at the nitrogen is usually introduced via alkylation with a haloacetic acid derivative or via amide bond formation using acetic acid derivatives like chloroacetic acid or its activated forms.
- Alternatively, the N-alkylation can be achieved by reaction of the pyrrolidine nitrogen with ethyl bromoacetate followed by hydrolysis to the acid.
Representative Synthetic Route (Inferred)
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 4,4-difluoropyrrolidine core | Cyclization of amino alcohols with difluorocarbene source or fluorination of pyrrolidine | Multi-step, moderate yield |
| 2 | Hydroxymethylation at 2-position | Reaction with formaldehyde under basic conditions | Intermediate: 2-(hydroxymethyl)pyrrolidine derivative |
| 3 | Methylation of hydroxymethyl group | Methyl iodide, base (e.g., K2CO3), solvent (e.g., acetone) | Conversion to 2-(methoxymethyl)pyrrolidine |
| 4 | N-alkylation with haloacetic acid derivative | Reaction with chloroacetic acid or ethyl bromoacetate, base, solvent | Followed by hydrolysis if ester used |
| 5 | Purification | Chromatography or crystallization | Final compound isolated as acid |
Supporting Research Findings and Data
- Literature on 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid shows that the hydroxymethyl intermediate is a key precursor, synthesized through multi-step organic synthesis involving fluorination and ring construction.
- The methoxymethyl substitution is logically derived from methylation of the hydroxymethyl precursor, a common synthetic tactic in medicinal chemistry to modify solubility and metabolic stability.
- The acetic acid moiety is introduced via standard N-alkylation or amide bond-forming reactions, consistent with protocols used for similar N-substituted pyrrolidines.
- Fluorination steps require careful control to avoid over-fluorination or unwanted side reactions; reagents like Selectfluor or DAST are often employed for selective difluorination.
- Purification typically involves silica gel chromatography due to the compound's polarity and functional group diversity.
Comparative Table of Key Reagents and Conditions
| Synthetic Step | Typical Reagents | Typical Conditions | Comments |
|---|---|---|---|
| Difluorination | Difluorocarbene precursors, Selectfluor, DAST | Room temp to reflux, inert atmosphere | Requires moisture-free conditions |
| Hydroxymethylation | Formaldehyde, base (NaOH or KOH) | Aqueous or organic solvent, mild heating | Forms hydroxymethyl intermediate |
| Methylation | Methyl iodide or dimethyl sulfate, base (K2CO3) | Acetone or DMF solvent, room temp | Protects hydroxyl as methoxymethyl |
| N-Alkylation | Chloroacetic acid, ethyl bromoacetate, base (NaH, K2CO3) | Organic solvents, 0-50°C | Ester intermediates hydrolyzed to acid |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradients | Ensures high purity |
Notes on Scale-Up and Industrial Preparation
- Industrial synthesis would optimize fluorination steps for safety and yield, possibly employing continuous flow reactors for controlled difluorination.
- Protection/deprotection steps minimized to reduce waste and cost.
- Use of stable intermediates like 2-(hydroxymethyl)pyrrolidine derivatives facilitates modular synthesis.
- Final purification may involve crystallization to achieve pharmaceutical-grade purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
